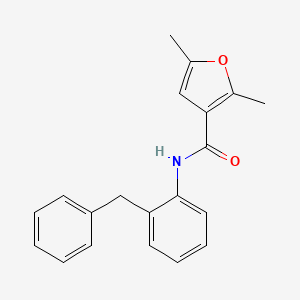amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, commonly known as CSN5i-3, is a small molecule inhibitor that targets the deubiquitinase activity of the COP9 signalosome subunit 5 (CSN5). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 targets the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which is a key regulator of the ubiquitin-proteasome pathway. The ubiquitin-proteasome pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 inhibits the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, leading to the accumulation of ubiquitinated proteins and subsequent activation of the proteasome-mediated protein degradation pathway. This results in the inhibition of cancer cell growth and the enhancement of chemotherapy drug sensitivity.
Biochemical and Physiological Effects:
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its specificity for 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which reduces the risk of off-target effects. It also has a low toxicity profile, making it a safe candidate for clinical trials. However, one limitation of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its poor solubility in water, which can affect its bioavailability and limit its efficacy in vivo.
Zukünftige Richtungen
Future research on 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 could focus on improving its solubility and bioavailability, as well as evaluating its efficacy in animal models and clinical trials. Other potential future directions could include investigating its potential use in combination therapy with other chemotherapy drugs, as well as exploring its role in other cellular processes beyond cancer.
Synthesemethoden
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with N-methylpropylamine and 2-chloro-N-(4-nitrophenyl)acetamide. The final product is obtained by reducing the nitro group using hydrogen gas in the presence of palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANOAVONVPWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)

![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)
![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5061856.png)